molecular formula C10H13NO B8394572 3-Methyl-5,6,7,8-tetrahydro-2H-isoquinolin-1-one

3-Methyl-5,6,7,8-tetrahydro-2H-isoquinolin-1-one

Cat. No. B8394572
M. Wt: 163.22 g/mol
InChI Key: ADTRIYZACNISHW-UHFFFAOYSA-N
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Patent
US07795278B2

Procedure details

8.45 g (53 mmol) of 3-methyl-2H-isoquinolin-1-one are dissolved in 80 ml of glacial acetic acid and, after addition of 168 mg (0.74 mmol) of platinum(IV) oxide, hydrogenated under 5 bar at RT for 8 h. The suspension is filtered and concentrated and the residue is recrystallized from methanol. 7.15 g (83%) of a colorless oil are obtained.
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:12])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2>C(O)(=O)C.[Pt](=O)=O>[CH3:1][C:2]1[NH:3][C:4](=[O:12])[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
8.45 g
Type
reactant
Smiles
CC=1NC(C2=CC=CC=C2C1)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
168 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC=1NC(C=2CCCCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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